molecular formula C6H5FN2S B1378544 5-Fluoropyridine-2-carbothioamide CAS No. 1256823-32-1

5-Fluoropyridine-2-carbothioamide

Cat. No.: B1378544
CAS No.: 1256823-32-1
M. Wt: 156.18 g/mol
InChI Key: GYMMVHCUSRDYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoropyridine-2-carbothioamide: is a fluorinated pyridine derivative with the molecular formula C6H5FN2S. It is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and a carbothioamide group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the nucleophilic substitution of a nitro group by fluorine, followed by the addition of hydrochloric acid to form the desired product .

Industrial Production Methods: Industrial production methods for 5-Fluoropyridine-2-carbothioamide are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing reaction conditions for higher yields and purity. The use of advanced fluorinating agents and catalysts may be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoropyridine-2-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Fluoropyridine-2-carbothioamide is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making them attractive candidates for drug development .

Industry: The compound’s properties are leveraged in the development of agrochemicals and specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in industrial applications .

Mechanism of Action

The mechanism of action of 5-Fluoropyridine-2-carbothioamide is primarily related to its ability to interact with biological targets through its fluorine and carbothioamide groups. The fluorine atom can enhance binding affinity to enzymes and receptors, while the carbothioamide group can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s potential biological activity and therapeutic effects .

Comparison with Similar Compounds

  • 5-Fluoropyridine-2-carboxamide
  • 5-Fluoropyridine-2-carbonitrile
  • 5-Fluoropyridine-2-carboxylic acid

Comparison: 5-Fluoropyridine-2-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological properties compared to its analogs. For instance, the carbothioamide group can undergo specific reactions that are not possible with carboxamide or carbonitrile groups, making it a valuable compound in synthetic chemistry and drug design .

Properties

IUPAC Name

5-fluoropyridine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2S/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMMVHCUSRDYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoropyridine-2-carbothioamide
Reactant of Route 2
5-Fluoropyridine-2-carbothioamide
Reactant of Route 3
5-Fluoropyridine-2-carbothioamide
Reactant of Route 4
Reactant of Route 4
5-Fluoropyridine-2-carbothioamide
Reactant of Route 5
5-Fluoropyridine-2-carbothioamide
Reactant of Route 6
5-Fluoropyridine-2-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.